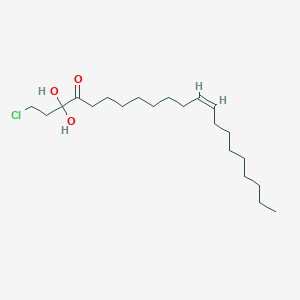
(Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one: is an organic compound characterized by the presence of a chlorine atom, two hydroxyl groups, and a ketone group on a long-chain unsaturated hydrocarbon. This compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound followed by hydroxylation and subsequent formation of the ketone group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry (Z-configuration) is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agents and conditions used.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: In chemistry, (Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
(E)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one: The E-isomer of the compound, differing in the spatial arrangement of the chlorine and hydroxyl groups.
1-Chloro-3,3-dihydroxyhenicosane: A saturated analog without the double bond.
1-Chloro-3,3-dihydroxyhenicos-12-yne-4-one: An alkyne analog with a triple bond instead of a double bond.
Uniqueness: The (Z)-configuration of (Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one imparts unique chemical and biological properties compared to its isomers and analogs. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.
特性
分子式 |
C21H39ClO3 |
|---|---|
分子量 |
375.0 g/mol |
IUPAC名 |
(Z)-1-chloro-3,3-dihydroxyhenicos-12-en-4-one |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21(24,25)18-19-22/h9-10,24-25H,2-8,11-19H2,1H3/b10-9- |
InChIキー |
XYYLJMGFECITJP-KTKRTIGZSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C(CCCl)(O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C(CCCl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)


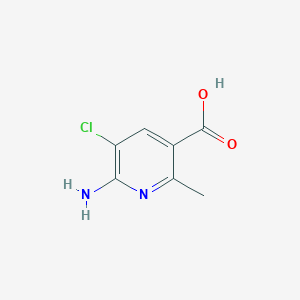
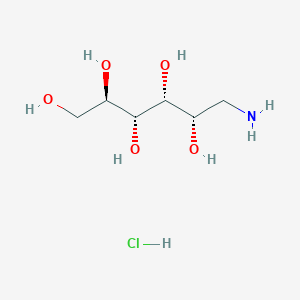
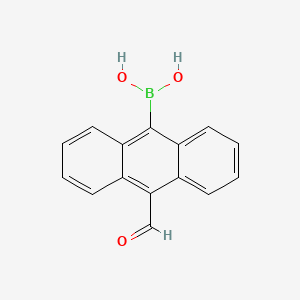
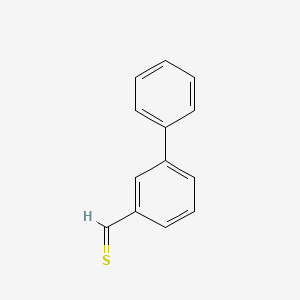

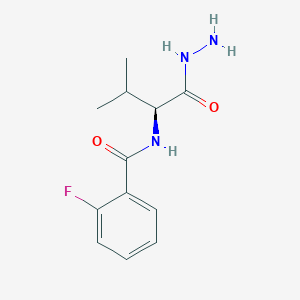
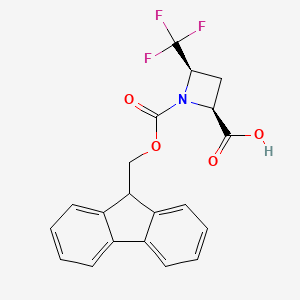
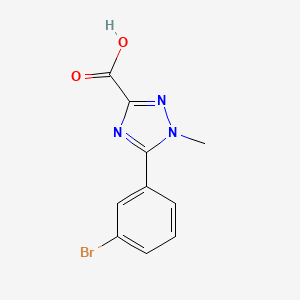
![(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12852679.png)
